molecular formula C15H21NO3S B7546565 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide

Cat. No. B7546565
M. Wt: 295.4 g/mol
InChI Key: CJNWTVQHXURXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiolactams, which are known for their diverse biological activities.

Mechanism of Action

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. This dual mechanism of action makes 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological studies. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide is also stable under physiological conditions, allowing for its use in in vitro and in vivo experiments. However, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several potential future directions for research. One possible direction is to investigate its therapeutic potential in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, the development of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-mercaptopropionic acid in the presence of a base. The reaction yields 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide as a white crystalline solid with a high purity.

Scientific Research Applications

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11-3-4-13(12(2)9-11)5-6-15(17)16-14-7-8-20(18,19)10-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWTVQHXURXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)NC2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide

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